molecular formula C11H15N3O3 B1380204 2-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid CAS No. 1522082-11-6

2-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B1380204
CAS No.: 1522082-11-6
M. Wt: 237.25 g/mol
InChI Key: SPYWSNQZZHKFOA-UHFFFAOYSA-N
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Description

2-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid is a complex organic compound that features a pyrazole ring and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets the required standards for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid is unique due to its combination of the pyrazole and pyrrolidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

2-(1,5-dimethylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-6-8(5-12-14(6)3)10-7(11(16)17)4-9(15)13(10)2/h5,7,10H,4H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPYWSNQZZHKFOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C2C(CC(=O)N2C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid
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2-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 3
2-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 4
2-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 5
2-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 6
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2-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid

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